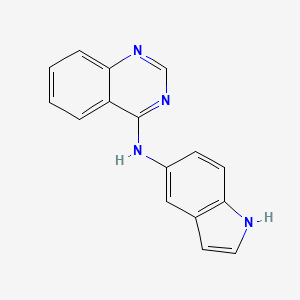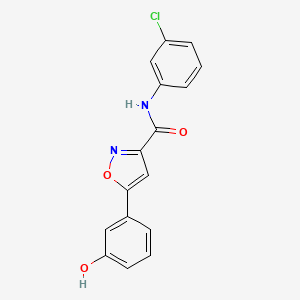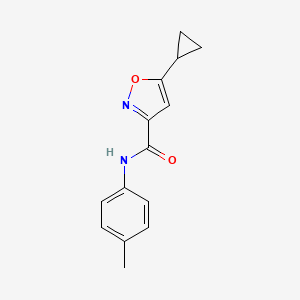
N-(1H-indol-5-yl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-5-yl)quinazolin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields, including medicinal chemistry, drug development, and biological research. This compound belongs to the class of quinazolin-4-amines and has a molecular formula of C17H13N3.
Mecanismo De Acción
The mechanism of action of N-(1H-indol-5-yl)quinazolin-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. In bacterial cells, it has been found to inhibit the activity of DNA gyrase, an enzyme that is essential for DNA replication and cell division in bacteria. This leads to the inhibition of bacterial growth and ultimately results in cell death.
Biochemical and Physiological Effects:
N-(1H-indol-5-yl)quinazolin-4-amine has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation and migration, and reduce the expression of various oncogenes. In bacterial cells, it has been found to inhibit bacterial growth and reduce the expression of various virulence factors. In biological research, it has been used as a fluorescent probe for the detection of proteins and nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1H-indol-5-yl)quinazolin-4-amine is its high yield and purity, which makes it suitable for use in various lab experiments. Additionally, it exhibits potent anticancer and antimicrobial activity, which makes it a promising candidate for drug development. However, one of the main limitations of N-(1H-indol-5-yl)quinazolin-4-amine is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-(1H-indol-5-yl)quinazolin-4-amine. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential application in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(1H-indol-5-yl)quinazolin-4-amine and its potential application in drug development.
Métodos De Síntesis
The synthesis of N-(1H-indol-5-yl)quinazolin-4-amine can be achieved through several methods. One of the most common methods involves the reaction of 2-(1H-indol-5-yl)phenylamine with 2-cyanophenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2-(1H-indol-5-yl)phenylamine with 2-chloroquinazoline in the presence of a base such as potassium carbonate. The yield of the reaction is usually high, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(1H-indol-5-yl)quinazolin-4-amine has been extensively studied for its potential application in medicinal chemistry and drug development. It has been shown to exhibit anticancer activity by inhibiting the growth of tumor cells through the induction of apoptosis. Additionally, it has been found to have antimicrobial activity against various bacterial strains. In biological research, N-(1H-indol-5-yl)quinazolin-4-amine has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been studied for its potential application in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1H-indol-5-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c1-2-4-15-13(3-1)16(19-10-18-15)20-12-5-6-14-11(9-12)7-8-17-14/h1-10,17H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSGLQWIWZCVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-5-yl)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)

![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)


![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)

![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)



![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)